Mechanism of formation for Tenofovir alafenamide Impurity 3
Mechanism of formation for Tenofovir alafenamide Impurity 3
An In-Depth Technical Guide to the Formation Mechanism of Tenofovir Alafenamide Impurity 3
Executive Summary
Tenofovir Alafenamide (TAF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir, representing a cornerstone in the management of HIV-1 and chronic hepatitis B infections.[1][2] Its clinical success is predicated on high-purity active pharmaceutical ingredients (APIs). The control of impurities generated during synthesis is therefore a critical aspect of drug development and manufacturing. This guide provides a detailed examination of the formation mechanism for a key process-related impurity, Tenofovir Alafenamide Impurity 3, identified as diphenyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate. By elucidating the synthetic pathways of TAF, this document pinpoints the specific reaction stages and conditions that can lead to the generation of this impurity. We will explore its origin as both a potential synthetic intermediate and a side-product, providing field-proven insights for researchers, scientists, and drug development professionals aiming to control and minimize its presence in the final drug substance.
Introduction to Tenofovir Alafenamide (TAF)
Tenofovir Alafenamide is a phosphonamidate prodrug designed for targeted delivery of the parent drug, tenofovir (PMPA), into peripheral blood mononuclear cells and other lymphatic tissues.[3] This approach allows for significantly lower plasma concentrations of tenofovir compared to its predecessor, tenofovir disoproxil fumarate (TDF), thereby reducing the risk of renal and bone toxicity.[4]
The TAF molecule is structurally complex, featuring three chiral centers: two carbon atoms and one phosphorus atom.[5] The specific stereochemistry is crucial for its biological activity. The control of these chiral centers and the prevention of related impurities are paramount during its synthesis.
Table 1: Key Characteristics of Tenofovir Alafenamide (TAF)
| Characteristic | Description |
| IUPAC Name | Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate |
| CAS Number | 379270-37-8 |
| Molecular Formula | C₂₁H₂₉N₆O₅P |
| Mechanism of Action | Prodrug of Tenofovir, an acyclic nucleoside phosphonate (nucleotide) analog of adenosine 5'-monophosphate.[6] |
| Key Structural Features | Phosphonamidate linkage, L-alanine isopropyl ester moiety, phenoxy group, chiral phosphorus center. |
Identification of TAF Impurity 3
For the purpose of this guide, Tenofovir Alafenamide Impurity 3 is identified as diphenyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate . This compound is a known process-related impurity or a potential key intermediate in certain TAF synthesis routes.[5][7]
Table 2: Characterization of TAF Impurity 3
| Characteristic | Description |
| Chemical Name | diphenyl (R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate |
| CAS Number | 342631-41-8[7] |
| Molecular Formula | C₂₁H₂₂N₅O₄P[7] |
| Classification | Process-Related Impurity / Synthetic Intermediate[7] |
Overview of Tenofovir Alafenamide Synthesis
The synthesis of TAF is a multi-step process that typically begins with (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), which is tenofovir itself.[8][9][10] The core of the synthesis involves the sequential formation of the phosphonate ester and phosphonamidate bonds at the phosphonic acid moiety of PMPA.
A common and efficient strategy involves two key transformations:
-
Activation of the Phosphonic Acid: The phosphonic acid group of PMPA is activated to facilitate nucleophilic attack. This is frequently achieved by converting it into a more reactive intermediate, such as a phenyl phosphonochloridate.
-
Coupling with L-alanine isopropyl ester: The activated intermediate is then reacted with L-alanine isopropyl ester to form the final phosphonamidate bond, yielding TAF.[3][11]
Caption: General synthetic workflow for Tenofovir Alafenamide (TAF) from PMPA.
Mechanism of Formation for TAF Impurity 3
The formation of diphenyl PMPA (Impurity 3) is intrinsically linked to the "Activation Step" of the TAF synthesis. It can arise primarily through two distinct pathways depending on the specific synthetic route employed.
Pathway A: Incomplete Reaction of a Synthetic Intermediate
Some synthetic strategies may intentionally prepare diphenyl PMPA as a stable, isolable intermediate.[5] In such a process, diphenyl PMPA would be subjected to a subsequent reaction, for example, selective hydrolysis followed by chlorination and amidation, to yield TAF. In this context, Impurity 3 is not a side-product but rather unreacted starting material from the subsequent step. Its presence in the final API would indicate an incomplete reaction or inefficient purification.
Pathway B: Side-Reaction During Monophenyl Ester Formation
A more common pathway involves the direct conversion of PMPA to a monophenyl phosphonate intermediate, which is then activated and coupled. In this route, Impurity 3 is a process-related side-product . The mechanism involves the reaction of PMPA with a phenoxylating agent.
The key steps are:
-
Initial Activation: PMPA is often first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive phosphonic dichloride intermediate (PMPA-2Cl).[12]
-
Monophenylation (Desired Reaction): The PMPA-2Cl intermediate reacts with one equivalent of phenol to form the desired monophenyl phosphonochloridate.
-
Diphenylation (Side-Reaction): If an excess of phenol is present, or if reaction conditions (e.g., temperature, reaction time) are not strictly controlled, a second molecule of phenol can displace the remaining chloride atom, leading to the formation of the undesired diphenyl PMPA (Impurity 3).
Caption: Formation mechanism of Impurity 3 via a side-reaction pathway.
The control of stoichiometry and the order of reagent addition are critical to minimize this side reaction. A "one-pot" method where PMPA-2Cl is formed and then reacted sequentially with phenol and L-isopropyl alanine requires careful temperature control, typically between -30 to -20 °C, to maintain selectivity.[12]
Experimental Protocols
The following protocols are illustrative examples based on methodologies described in the scientific literature and are intended for informational purposes by trained professionals.
Protocol 5.1: Synthesis of TAF via Phenyl Phosphonochloridate Intermediate
This protocol illustrates a pathway where Impurity 3 could be formed as a side-product.
-
Activation of PMPA: Suspend PMPA (1 equivalent) in a suitable solvent (e.g., toluene). Add thionyl chloride (SOCl₂, ~2-3 equivalents) and heat the mixture (e.g., 60-90 °C) for 12-48 hours to form the PMPA dichloride intermediate.[11][13]
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -30 °C).[12]
-
Monophenylation: In a separate vessel, dissolve phenol (1 equivalent) and an organic base (e.g., triethylamine, 1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Addition: Slowly add the phenol solution to the cold PMPA dichloride suspension. Maintain the low temperature to favor monosubstitution.
-
Coupling: After a suitable reaction time, add L-alanine isopropyl ester hydrochloride (1-1.5 equivalents) along with additional organic base (~2-3 equivalents) to the mixture.[14]
-
Workup and Purification: Allow the reaction to warm to room temperature. Proceed with an aqueous workup to remove salts and purify the crude product using column chromatography or crystallization to isolate TAF. Impurity 3, if formed, would be separated during this step.
Protocol 5.2: Synthesis of TAF Impurity 3 (Reference Standard)
This protocol is adapted from methods for preparing diphenyl phosphonate esters.[5][13]
-
Dichloride Formation: Prepare the PMPA dichloride intermediate from PMPA and thionyl chloride as described in Protocol 5.1, step 1.
-
Diphenylation: In a separate vessel, dissolve phenol (~2.5 equivalents) and an organic base (e.g., triethylamine, ~2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Slowly add the PMPA dichloride to the phenol solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or HPLC.
-
Isolation: Perform an aqueous workup and purify the crude product by silica gel chromatography to yield pure diphenyl PMPA (Impurity 3).
Conclusion
The formation of Tenofovir Alafenamide Impurity 3 (diphenyl PMPA) is a direct consequence of the chemistry used to activate the phosphonic acid of the PMPA starting material. It can arise either as an unreacted intermediate from a specific synthetic design or, more commonly, as a side-product from the over-reaction of a PMPA dichloride intermediate with phenol. Understanding this mechanism is crucial for process chemists and drug developers. The effective control of this impurity relies on the precise management of stoichiometry, temperature, and reaction time during the critical phosphonylation step, followed by robust purification methods to ensure the high purity required for the final Tenofovir Alafenamide API.
References
-
Academia.edu. (n.d.). Degradative studies of tenofovir alafenamide by uv spectrophotometry. Retrieved from [Link]
-
Yang, B., Xie, H., Ran, K., & Gan, Y. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Letters in Organic Chemistry, 15(1). Retrieved from [Link]
-
Taylor & Francis Online. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Retrieved from [Link]
-
Shinde, M. P., et al. (n.d.). Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021, September 3). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Retrieved from [Link]
-
An, M., Chang, Z., Zhu, J., Su, Y., & Kuang, B. (2023). Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals, 54(6), 884-888. Retrieved from [Link]
-
Lee, W. A., et al. (2022). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics, 14(11), 2398. Retrieved from [Link]
-
Havlíček, J., et al. (2020). Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. Molecules, 25(7), 1739. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and metabolic pathway of tenofovir alafenamide. Retrieved from [Link]
-
Zhang, Q.-W., et al. (2023). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoenzymatic Synthesis of Tenofovir. Retrieved from [Link]
- Google Patents. (n.d.). CN108101942B - Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate.
- Google Patents. (n.d.). CN106632484B - Preparation method of tenofovir alafenamide.
-
ACS Figshare. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Retrieved from [Link]
-
Derstine, B. P., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development, 24(6), 988-994. Retrieved from [Link]
-
ACS Publications. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Retrieved from [Link]
- Google Patents. (n.d.). WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof.
-
Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924. Retrieved from [Link]
-
Veeprho. (n.d.). Tenofovir Impurities and Related Compound. Retrieved from [Link]
-
Patsnap. (n.d.). Tenofovir alafenamide series impurities and synthesis method thereof. Retrieved from [Link]
Sources
- 1. Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide series impurities and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. oaji.net [oaji.net]
- 7. clearsynth.com [clearsynth.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 12. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 13. CN108101942B - Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
- 14. eurekaselect.com [eurekaselect.com]
